Indicanine C
Overview
Description
Indicanine C is a natural product found in Erythrina variegata with data available.
Scientific Research Applications
Isoflavonoid Derivatives and Antimicrobial Activity
Indicanine C, an isoflavone derivative isolated from the root bark of Erythrina indica, has been studied for its potential applications in scientific research. One key area of interest is its antimicrobial properties. Research has identified this compound as a structurally unique compound with potential antimicrobial effects. The studies detail the structural characterization of this compound and explore its in vitro antimicrobial spectrum and potencies against various microbial strains (Waffo et al., 2000).
Cytotoxic Isoflavones and Anticancer Research
Additionally, this compound, along with other isoflavone derivatives, has been isolated in the context of cytotoxicity research. These studies investigate the in vitro cytocidal activity of these compounds against cancer cell lines, such as KB cells. The research focuses on the potential of these compounds in anticancer therapies, providing insights into their mechanisms of action and efficacy in inhibiting cancer cell growth (Nkengfack et al., 2001).
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(20(14)24-3)19(23)15(11-25-17)12-4-6-13(22)7-5-12/h4-11,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRDLOWBBXCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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